
(2-Bromo-4-ethylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-ethylphenyl)hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-bromo-4-ethylphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-4-ethylphenyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoaniline.
Diazotization Reaction: 2-bromoaniline undergoes diazotization to form a diazonium salt. This reaction is carried out by treating 2-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced using sodium pyrosulfite (Na2S2O5) under controlled conditions (10-35°C, pH 7-9) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Bromo-4-ethylphenyl)hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products:
Oxidation: Azides and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
Chemistry: (2-Bromo-4-ethylphenyl)hydrazine is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Hydrazine derivatives are known for their biological activities, including antimicrobial, antitumor, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique reactivity makes it valuable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-ethylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form hydrazones by reacting with carbonyl groups in aldehydes and ketones. This reaction is similar to the imine-forming reaction and involves nucleophilic addition followed by dehydration .
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are aldehydes and ketones, which react with this compound to form hydrazones.
Enzymatic Pathways: The compound may also interact with enzymes involved in oxidative and reductive pathways, influencing various biochemical processes.
Comparación Con Compuestos Similares
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-chlorophenyl)hydrazine
- (2-Bromo-4-fluorophenyl)hydrazine
Comparison:
- Uniqueness: (2-Bromo-4-ethylphenyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds.
- Reactivity: The ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While similar compounds may have overlapping applications, the specific substituents can lead to differences in biological activity and industrial utility .
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(2-bromo-4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
Clave InChI |
DXIWMLSTDDAQHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
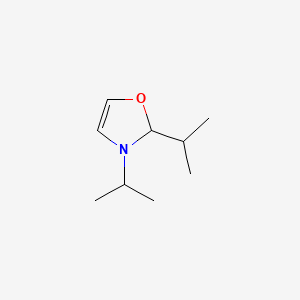
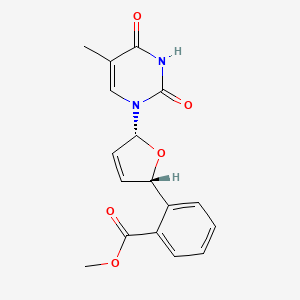
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
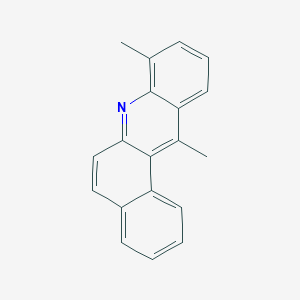
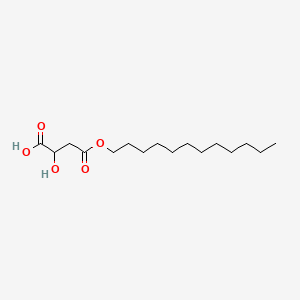
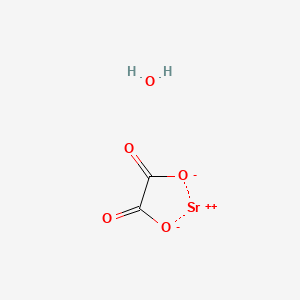
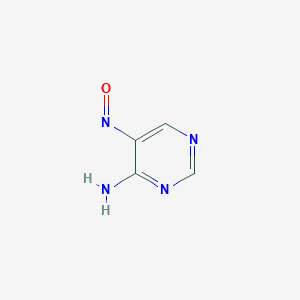
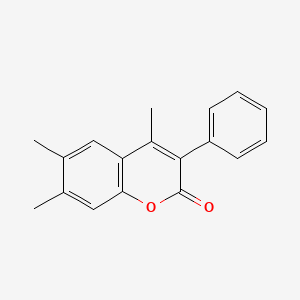
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
